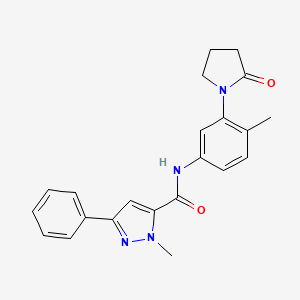

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide

Descripción

This compound is a pyrazole-5-carboxamide derivative featuring a 1-methylpyrazole core substituted with a 3-phenyl group and an N-linked 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl moiety.

Propiedades

IUPAC Name |

2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-15-10-11-17(13-19(15)26-12-6-9-21(26)27)23-22(28)20-14-18(24-25(20)2)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVHRXMICXDPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3)N4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide, a complex pyrazole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O2 |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 1323713-99-0 |

| SMILES Notation | Cc1ccc(NC(=O)c2cc(-c3ccccc3)nn2C)cc1N1CCCC1=O |

Research indicates that compounds within the pyrazole class often exhibit diverse biological activities through various mechanisms:

- Anticancer Activity : Pyrazole derivatives have shown significant antiproliferative effects against cancer cell lines. For example, related compounds have demonstrated IC50 values as low as 0.26 μM against MCF7 breast cancer cells, indicating potent cytotoxicity . The mechanism involves the inhibition of mitogen-activated protein kinase (MEK), which is crucial in cancer cell signaling pathways.

- Anti-inflammatory Effects : Some pyrazole analogs exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This inhibition can lead to reduced pain and swelling in various conditions .

- Neuroprotective Properties : Certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease . The IC50 for AChE inhibition can be as low as 66.37 nM for specific analogs.

Anticancer Efficacy

In a study examining the effects of various pyrazole derivatives on cancer cell lines, it was found that the compound significantly reduced cell viability in MDA-MB-231 cells, with caspase activation suggesting an apoptotic mechanism . The study highlighted that compounds with specific substituents on the pyrazole ring exhibited enhanced potency, emphasizing the importance of structural modifications.

Anti-inflammatory Activity

A comparative analysis of different pyrazole derivatives revealed that those with a sulfonyl moiety displayed superior anti-inflammatory effects. The study indicated that these compounds could effectively modulate the inflammatory pathways involved in chronic diseases .

Neuroprotective Activity

Research focusing on the neuroprotective effects of pyrazole derivatives demonstrated that certain compounds could inhibit AChE with high specificity. This suggests their potential utility in developing therapies for cognitive disorders .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives with Varied Substituents

The pyrazole-carboxamide scaffold is widely explored due to its versatility in medicinal chemistry. Key analogs include:

Structural Insights :

- The 1,3,4-thiadiazole group in ’s compound may enhance metabolic stability compared to the pyrrolidinone-containing target compound.

- Fluorine in ’s analog could improve bioavailability via reduced CYP450 metabolism.

Enzyme-Targeted Pyrazole-Carboxamides

Razaxaban (DPC 906, BMS-561389) ():

- Structure: 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide.

- Activity: Potent, selective Factor Xa inhibitor (antithrombotic) with high oral bioavailability.

- Comparison: The target compound lacks the aminobenzisoxazole and imidazole moieties critical for Factor Xa binding in razaxaban. However, its pyrrolidinone group could mimic the hydrogen-bonding interactions of razaxaban’s P(1) ligand .

Pyrazole Derivatives with Pyrrolidinone/Pyridine Substituents

- 1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (): Features a pyridine-pyrrolidinone hybrid; targets glycogen synthase kinase-3β (GSK-3β). The target compound’s phenylpyrazole core may offer greater rigidity compared to this pyrrolidine-pyridine system .

Key Research Findings and Structure-Activity Relationships (SAR)

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) enhance antitumor activity in thiadiazole analogs. Hydrogen-bond donors/acceptors (e.g., pyrrolidinone in the target compound) improve target engagement, as seen in GSK-3β inhibitors .

- Pharmacokinetics :

- Compounds with fluorinated aryl groups (e.g., ) exhibit improved metabolic stability and blood-brain barrier penetration.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key steps include:

- Pyrazole ring formation : Achieved via condensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions .

- Coupling reactions : Amide bond formation between the pyrazole core and substituted phenyl groups using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF) .

- Pyrrolidinone incorporation : Introduced via nucleophilic substitution or reductive amination .

Q. Optimization parameters :

Q. How is structural characterization performed, and what critical data points are prioritized?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm) and confirms substituent connectivity .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.2) .

- X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic crystal system, P2₁/n space group) and bond angles .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended?

Initial screens include:

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols .

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding?

Integrated computational-experimental workflows:

- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates .

- Molecular docking : Identifies binding modes with biological targets (e.g., kinase ATP-binding pockets) .

- SAR analysis : Machine learning models correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. Example workflow :

Optimize reaction parameters using DFT.

Validate predictions via small-scale experiments.

Refine models with experimental data .

Q. How are contradictions in biological activity data resolved?

Case study: Discrepancies in IC₅₀ values across studies may arise from:

- Assay conditions : Variations in pH, serum concentration, or incubation time.

- Structural analogs : Minor substituent changes (e.g., Cl vs. F) alter solubility or target affinity .

Resolution steps :

Replicate assays under standardized conditions.

Compare with structurally validated analogs.

Perform molecular dynamics simulations to assess binding stability .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Q. How is the compound’s stability under physiological conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.